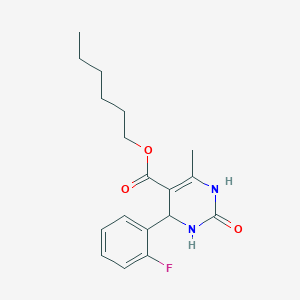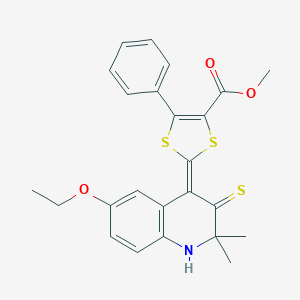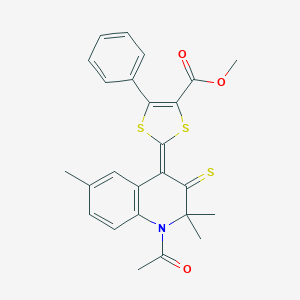
3-(5-Anilino-1,3,4-thiadiazol-2-yl)-6-bromochromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Anilino-1,3,4-thiadiazol-2-yl)-6-bromochromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a bromine atom at the 6th position of the chromen-2-one ring and a phenylamino group attached to a 1,3,4-thiadiazole ring at the 5th position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Anilino-1,3,4-thiadiazol-2-yl)-6-bromochromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Bromination: The chromen-2-one core is then brominated at the 6th position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.
Formation of the 1,3,4-Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative, such as ethyl chloroformate, under acidic conditions.
Coupling Reaction: The final step involves coupling the brominated chromen-2-one with the phenylamino-1,3,4-thiadiazole derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
3-(5-Anilino-1,3,4-thiadiazol-2-yl)-6-bromochromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form thiols or amines.
Cyclization Reactions: The phenylamino group can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
科学研究应用
3-(5-Anilino-1,3,4-thiadiazol-2-yl)-6-bromochromen-2-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to disrupt cellular processes.
Material Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound can be used as a probe to study enzyme activities and protein interactions.
Industrial Applications: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 3-(5-Anilino-1,3,4-thiadiazol-2-yl)-6-bromochromen-2-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and cell death.
相似化合物的比较
Similar Compounds
- 6-Bromo-3-(5-methylamino-[1,3,4]thiadiazol-2-yl)-chromen-2-one
- 6-Bromo-3-(5-ethylamino-[1,3,4]thiadiazol-2-yl)-chromen-2-one
- 6-Bromo-3-(5-phenylamino-[1,2,4]thiadiazol-2-yl)-chromen-2-one
Uniqueness
3-(5-Anilino-1,3,4-thiadiazol-2-yl)-6-bromochromen-2-one is unique due to the presence of the phenylamino group on the 1,3,4-thiadiazole ring, which imparts distinct electronic and steric properties
属性
CAS 编号 |
313969-66-3 |
|---|---|
分子式 |
C17H10BrN3O2S |
分子量 |
400.3g/mol |
IUPAC 名称 |
3-(5-anilino-1,3,4-thiadiazol-2-yl)-6-bromochromen-2-one |
InChI |
InChI=1S/C17H10BrN3O2S/c18-11-6-7-14-10(8-11)9-13(16(22)23-14)15-20-21-17(24-15)19-12-4-2-1-3-5-12/h1-9H,(H,19,21) |
InChI 键 |
WKWGXSOORYKJHI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
规范 SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Hexyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B408500.png)
![5-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B408502.png)
![5-(4-tert-butylbenzoyl)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B408503.png)
![ethyl 4-[5-(2-chlorophenyl)-1',3',4,6-tetraoxospiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1-yl]benzoate](/img/structure/B408504.png)

![DIMETHYL 2-[1-[4-(TERT-BUTYL)BENZOYL]-2,2,8-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B408506.png)
![5-[(4-chlorophenoxy)acetyl]-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B408508.png)
![DIMETHYL 2-[1-[2-(4-CHLOROPHENOXY)ACETYL]-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B408510.png)
![DIMETHYL 2-[1-(1,3-BENZODIOXOL-5-YLCARBONYL)-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B408511.png)



![N-[2-methyl-1-(4-pentylbenzoyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylbenzamide](/img/structure/B408518.png)
